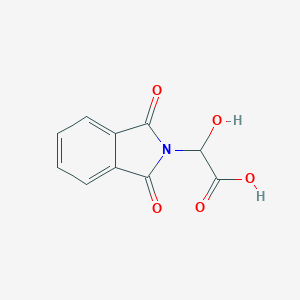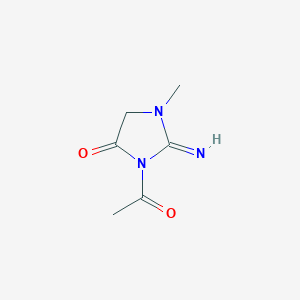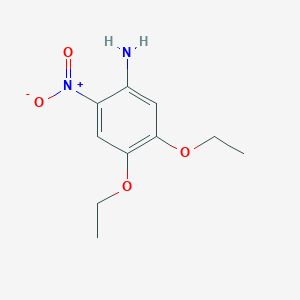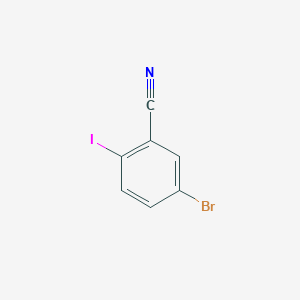
5-Bromo-2-iodobenzonitrile
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of compounds similar to 5-Bromo-2-iodobenzonitrile, such as 5-Bromo-2-isobutoxybenzonitrile, involves multi-step procedures starting from basic aromatic compounds like salicylaldehyde. These processes include bromination, cyanidation, and alkylation steps, resulting in moderate to high yields and demonstrating the compound's potential for industrial-scale preparation due to mild reaction conditions and cost-effectiveness (Meng Fan-hao, 2012).
Molecular Structure Analysis
Molecular structure investigations, including spectroscopic and second harmonic generation studies, have been conducted on similar compounds to understand their geometric configurations and electronic properties. These studies utilize advanced theoretical methods such as Density Functional Theory (DFT) to predict geometric parameters, vibrational spectra, and nonlinear optical properties, indicating the compound's potential in applications like frequency doubling and second harmonic generation (A. Kumar & R. Raman, 2017).
Chemical Reactions and Properties
Halogenated benzonitriles participate in diverse chemical reactions, such as palladium-catalyzed cross-coupling, which allows for the synthesis of a wide range of substituted aromatic compounds. These reactions are facilitated by the compound's halogen substituents, which act as reactive sites for coupling with arylboronic acids and alkynylzincs, leading to efficient synthetic routes for complex aromatic molecules (J. Goodby et al., 1996).
Physical Properties Analysis
The physical properties of 5-Bromo-2-iodobenzonitrile and related compounds are significantly influenced by their molecular structures. For instance, halogen bonding interactions in halobenzonitrile crystals affect their mechanical properties, such as flexibility and brittleness. These interactions and their geometrical alignments play a crucial role in determining the compound's physical behaviors, including bending properties and molecular packing in the solid state (Ragima V. P. Veluthaparambath et al., 2022).
Wissenschaftliche Forschungsanwendungen
Detection of DNA Replication
A study using monoclonal antibodies specific for 5-bromodeoxyuridine, related to 5-Bromo-2-iodobenzonitrile, demonstrated the ability to rapidly detect low levels of DNA replication in cultured cells, providing a new tool for DNA replication detection in vitro (Gratzner, 1982).
Intermediate in Febuxostat Synthesis
A study successfully synthesized 5-Bromo-2-isobutoxybenzonitrile, which is a key intermediate in the production of Febuxostat, an important medication, achieving a yield of 47.7% using mild conditions and lower cost (Meng, 2012).
Organic Synthesis
The halodeboronation of aryl boronic acids, which includes compounds like 2-bromo-3-fluorobenzonitrile, is used in scalable synthesis in organic chemistry, yielding good to excellent results (Szumigala et al., 2004).
Spectroscopic Studies
A study of 5-Bromo-2-methoxybenzonitrile by DFT provided accurate predictions of geometrical parameters, FT-IR and FT-Raman spectra, and non-linear optical properties, indicating potential in spectroscopic analysis (Kumar & Raman, 2017).
Herbicide Production
Research has focused on the degradation of bromoxynil, a related compound, under various anaerobic conditions, showing its transformation into carbon dioxide, indicating its application in agriculture and environmental science (Knight et al., 2003).
Cancer Drug Potential
The molecular structure of 5B3N2C, similar to 5-Bromo-2-iodobenzonitrile, shows potential as a cancer drug, particularly in its reactivity and biological significance in molecular docking with target proteins (Arulaabaranam et al., 2021).
Safety And Hazards
5-Bromo-2-iodobenzonitrile is considered hazardous. It is harmful if swallowed, in contact with skin, or if inhaled . It causes skin irritation and serious eye irritation . It may also cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area . In case of contact with skin or eyes, wash with plenty of water .
Eigenschaften
IUPAC Name |
5-bromo-2-iodobenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrIN/c8-6-1-2-7(9)5(3-6)4-10/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIGKPMMZNMQXDL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)C#N)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrIN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30427307 | |
| Record name | 5-Bromo-2-iodobenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30427307 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.91 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-2-iodobenzonitrile | |
CAS RN |
121554-10-7 | |
| Record name | 5-Bromo-2-iodobenzonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=121554-10-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Bromo-2-iodobenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30427307 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

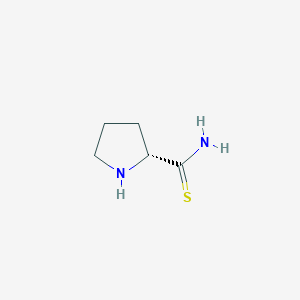

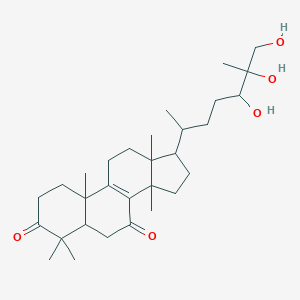
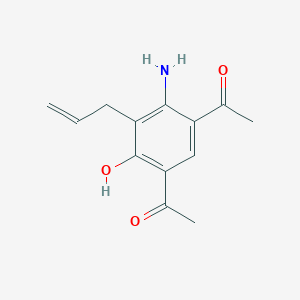
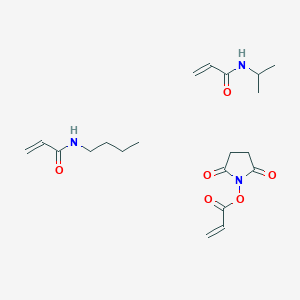
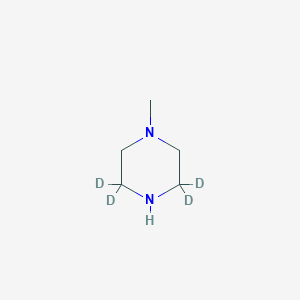
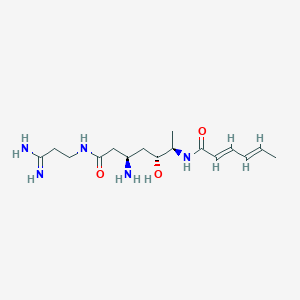
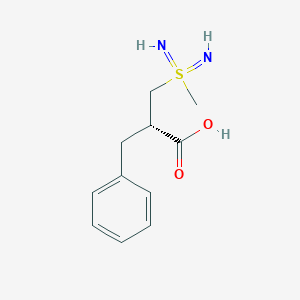

![1H-Pyrazolo[3,4-b]pyridine-6-carboxamide](/img/structure/B39512.png)
